One area of research involving 2-Fluoro-4-nitrophenol (2-F-4-NP) lies in the field of supramolecular chemistry, which studies the interactions between molecules to form larger, organized structures. The study [] describes the formation of inclusion complexes between 2-F-4-NP and alpha-cyclodextrin, a cyclic sugar molecule known for its ability to encapsulate other molecules. This research suggests the potential use of 2-F-4-NP as a guest molecule in the design of supramolecular assemblies for various applications.
The crystal structure of the aforementioned inclusion complex of 2-F-4-NP with alpha-cyclodextrin was determined using X-ray diffraction []. This technique allows researchers to visualize the arrangement of atoms within a crystal, providing valuable insights into the structure and interactions between molecules. The study of crystal structures can aid in understanding various phenomena, including material properties, drug delivery mechanisms, and chemical reactions.
2-Fluoro-4-nitrophenol is an organic compound with the molecular formula C₆H₄FNO₃ and a molecular weight of 157.10 g/mol. It is characterized by its solid state at room temperature, appearing as a white to light yellow powder or crystal. This compound is notable for its unique structure, which includes a fluorine atom and a nitro group attached to a phenolic ring. The compound is classified under the International Union of Pure and Applied Chemistry name as 2-fluoro-4-nitrobenzen-1-olate, and it has a CAS number of 403-19-0. Its melting point ranges from 118.0 to 121.0 °C, indicating its stability under standard conditions .
Research indicates that 2-fluoro-4-nitrophenol exhibits biological activity that may include antimicrobial properties. Its toxicity profile shows that it can be harmful if ingested or if it comes into contact with skin, causing irritation and acute toxicity . Studies have suggested that compounds with similar structures may have applications in pharmaceuticals, particularly in developing drugs targeting specific biological pathways.
The synthesis of 2-fluoro-4-nitrophenol can be achieved through various methods:
2-Fluoro-4-nitrophenol has several applications across various fields:
Interaction studies involving 2-fluoro-4-nitrophenol often focus on its reactivity with biological systems and other chemical entities:
Several compounds share structural similarities with 2-fluoro-4-nitrophenol, each exhibiting unique properties:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Fluorophenol | C₆H₅F | Basic phenolic structure, less reactive |
4-Nitrophenol | C₆H₄N₂O₃ | Lacks fluorine; widely used as a reagent |
3-Fluoro-4-nitrophenol | C₆H₄FNO₃ | Different positioning of fluorine; unique reactivity |
2-Chloro-4-nitrophenol | C₆H₄ClN₂O₃ | Chlorine instead of fluorine; different physical properties |
The uniqueness of 2-fluoro-4-nitrophenol lies in its combination of both fluorine and nitro groups on the aromatic ring, which influences its chemical behavior and potential applications in pharmaceuticals compared to similar compounds that lack one or both functional groups .
Irritant